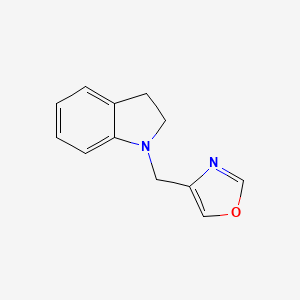

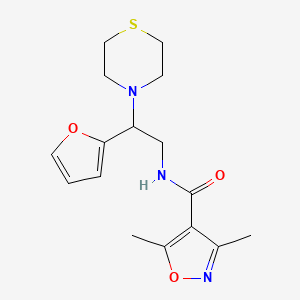

![molecular formula C21H22N2O6S2 B2698173 2-(2,4-difluorophenyl)-7-(3-methoxyphenyl)imidazo[1,2-a]pyrazin-8(7H)-one CAS No. 1116017-48-1](/img/structure/B2698173.png)

2-(2,4-difluorophenyl)-7-(3-methoxyphenyl)imidazo[1,2-a]pyrazin-8(7H)-one

カタログ番号 B2698173

CAS番号:

1116017-48-1

分子量: 462.54

InChIキー: JQSLPCZTROUYIP-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazo[1,2-a]pyrazines are a class of compounds that have received significant attention in the synthetic chemistry community . They act as a versatile scaffold in organic synthesis and drug development .

Synthesis Analysis

Imidazo[1,2-a]pyrazines can be synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, chiral compounds synthesis, etc .Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyrazines can be analyzed using various techniques. For instance, X-ray crystallographic analyses can reveal remarkable differences in the molecular packing .Chemical Reactions Analysis

Imidazo[1,2-a]pyrazines can undergo a variety of chemical reactions. For example, they can be functionalized at the C-3 position through a three-component, decarboxylation reaction involving imidazo[1,2-a]pyridine, glyoxalic acid, and boronic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyrazines can be influenced by the introduction of different substituents. For instance, introducing more fluorine atoms into the benzene ring of the primary ligand can significantly improve the thermal stability, photoluminescence quantum yield (PLQY), LUMO energy level, and luminous efficiency of the resulting complexes .科学的研究の応用

Chemiluminescence Properties

- Electron-Donating Substituent Effect : 2-Methyl-6-arylimidazo[1,2-a]pyrazin-3(7H)-ones, with a substituent such as phenyl, 4-methoxyphenyl, or 4-trifluoromethoxyphenyl, display chemiluminescence in protic solvents. The efficiency of neutral singlet excited state formation is increased by electron-donating methoxy groups, suggesting potential applications in chemiluminescence-based assays and imaging technologies (Teranishi, Hisamatsu, & Yamada, 1999).

Synthesis of Novel Derivatives

- Imidazo[1,2-b]pyrazole Derivatives : Novel 2,3-dihydro-1H-imidazo[1,2-b]pyrazole derivatives have been synthesized, demonstrating the versatility of this chemical structure for generating new compounds with potential applications in various fields of chemistry and pharmacology (Pilgram, 1980).

Optical and Electrochromic Properties

- Asymmetric Imidazole/Pyrene/Pyrazine Based Compounds : These compounds exhibit visualized acidichromism and near-infrared electrochromism, indicating potential use in developing color-changing materials and sensors (Ma et al., 2015).

Structural and Spectroscopic Analysis

- Fundamental Physical Properties : Studies on 2-methyl and 2-phenylimidazo[1,2-a]pyrazin-3(7H)-one derivatives have contributed to understanding their structural and spectroscopic properties, which can inform further research and development in materials science (Nakai et al., 2003).

Catalytic Applications

- Microwave-Assisted Synthesis : The use of disulfonic acid imidazolium chloroaluminate as a catalyst for synthesizing certain pyrazole derivatives demonstrates the role of this compound in facilitating efficient chemical reactions (Moosavi‐Zare et al., 2013).

Antiproliferative Agents in Cancer Research

- Targeting P53 in Lung Cancer : Imidazo[1,2-a]pyrazine derivatives have shown potential as antiproliferative agents, particularly in targeting P53 in non-small cell lung cancer cell lines, indicating a potential application in cancer therapeutics (Bazin et al., 2016).

Conformational Influence on Chemiluminescence

- Conformational Effects on Light Production : Studies on analogs of 2-methyl-6-(4-methoxyphenyl)imidazo[1,2-alpha]pyrazin-3(7H)-one revealed how conformational changes influence chemiluminescence efficiency, which is crucial for designing efficient light-producing materials (Teranishi, 2001).

特性

IUPAC Name |

3-[benzenesulfonyl(methyl)amino]-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O6S2/c1-23(31(25,26)15-8-6-5-7-9-15)16-10-11-30-20(16)21(24)22-14-12-17(27-2)19(29-4)18(13-14)28-3/h5-13H,1-4H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQSLPCZTROUYIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(SC=C1)C(=O)NC2=CC(=C(C(=C2)OC)OC)OC)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(N-methylbenzenesulfonamido)-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

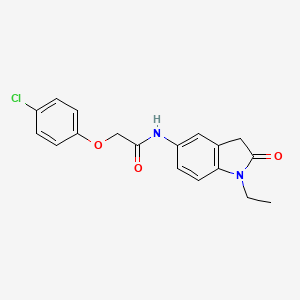

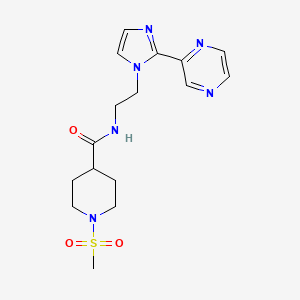

![3-((4-fluorophenyl)sulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2698091.png)

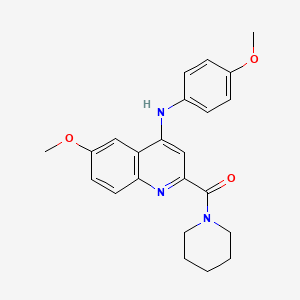

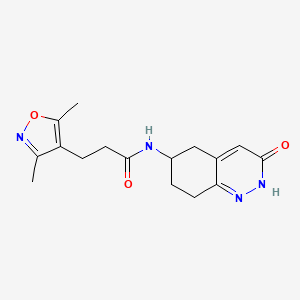

![N-benzyl-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide](/img/structure/B2698094.png)

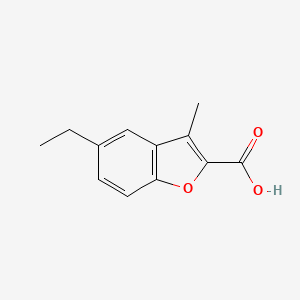

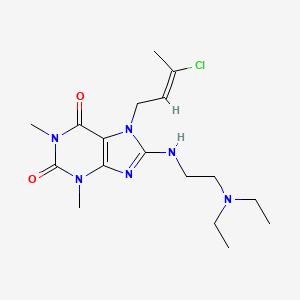

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2698105.png)

![(E)-1-[3-(3-Methylimidazol-4-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one;hydrochloride](/img/structure/B2698109.png)